molecular formula C14H26O2 B14215918 1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one CAS No. 825637-07-8

1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one

Cat. No.: B14215918
CAS No.: 825637-07-8
M. Wt: 226.35 g/mol
InChI Key: KYKKOQODLQQCMT-UHFFFAOYSA-N
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Description

1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with four methyl groups and an ether linkage to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one typically involves the reaction of 2,2,6,6-tetramethylcyclohexanol with butanone in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether linkage, followed by the elimination of water to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or thioethers.

Scientific Research Applications

1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ether linkages.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one involves its interaction with various molecular targets, depending on the specific application. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced products. The ether linkage in the compound can also participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A structurally related compound with similar steric properties.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a stable free radical and oxidation catalyst.

    2,2,6,6-Tetramethylcyclohexanol: The alcohol precursor used in the synthesis of 1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one.

Uniqueness: this compound is unique due to its combination of a highly substituted cyclohexyl ring and an ether linkage to a butanone moiety

Properties

CAS No.

825637-07-8

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1-(2,2,6,6-tetramethylcyclohexyl)oxybutan-2-one

InChI

InChI=1S/C14H26O2/c1-6-11(15)10-16-12-13(2,3)8-7-9-14(12,4)5/h12H,6-10H2,1-5H3

InChI Key

KYKKOQODLQQCMT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1C(CCCC1(C)C)(C)C

Origin of Product

United States

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